molecular formula C16H22N2O4S B1207569 N-Methylacetohexamide CAS No. 67628-45-9

N-Methylacetohexamide

Cat. No.: B1207569
CAS No.: 67628-45-9
M. Wt: 338.4 g/mol
InChI Key: LJUVADVEZRRERT-UHFFFAOYSA-N
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Description

N-Methylacetohexamide (systematic name: N-methyl-cyclohexylacetamide) is a synthetic amide derivative characterized by a cyclohexyl backbone substituted with methyl and acetyl groups. For instance, cyclohexylamide derivatives are frequently studied for their metabolic stability and receptor-binding properties, as seen in compounds like N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride () and acetohexamide (). The methyl substitution in this compound likely enhances lipophilicity compared to non-methylated analogs, influencing bioavailability and enzymatic interactions .

Properties

CAS No.

67628-45-9

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

1-(4-acetylphenyl)sulfonyl-3-cyclohexyl-1-methylurea

InChI

InChI=1S/C16H22N2O4S/c1-12(19)13-8-10-15(11-9-13)23(21,22)18(2)16(20)17-14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,17,20)

InChI Key

LJUVADVEZRRERT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)NC2CCCCC2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)NC2CCCCC2

Other CAS No.

67628-45-9

Synonyms

N-methylacetohexamide

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

N-Methylacetohexamide vs. Acetohexamide

Acetohexamide () is a sulfonylurea antidiabetic agent with a cyclohexylurea backbone. Unlike this compound, which is an amide, acetohexamide features a sulfonylurea group, conferring distinct solubility and pharmacokinetic properties.

Property This compound (Inferred) Acetohexamide ()
Molecular Weight ~215 g/mol (estimated) 324.38 g/mol
Functional Groups Amide, methyl, cyclohexyl Sulfonylurea, cyclohexyl
Solubility Moderate lipophilicity High polarity due to sulfonylurea
Pharmacological Use Hypothesized CNS/metabolic agent Antidiabetic

The sulfonylurea group in acetohexamide enables insulin secretion via pancreatic β-cell potassium channel modulation, a mechanism unlikely in this compound due to its amide structure. However, the methyl group in this compound may improve blood-brain barrier penetration compared to acetohexamide .

Comparison with N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide Hydrochloride

This compound () shares structural similarities with this compound, including a cyclohexyl group and methyl substitution. However, its ethyl and additional methylamino groups introduce steric and electronic differences.

Property This compound (Inferred) N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide HCl ()
Molecular Weight ~215 g/mol 234.77 g/mol
Substituents Methyl, acetyl, cyclohexyl Ethyl, methylamino, cyclohexyl, hydrochloride
Charge Neutral Positively charged (protonated amine)

The hydrochloride salt in enhances water solubility, whereas this compound’s neutral amide group may limit solubility but improve membrane permeability. The ethyl group in ’s compound could also prolong metabolic half-life compared to methyl substituents .

Comparison with Adamantane and Xanthine Derivatives

Adamantane-based compounds () and xanthine derivatives () highlight the role of bulky substituents in receptor binding. For example, 8-(N-methyl-N-cyclohexyl)-amino-1,3,7-trimethylxanthine () incorporates a xanthine core, enabling adenosine receptor antagonism. In contrast, this compound’s simpler structure lacks such a heterocyclic system, likely directing its activity toward non-CNS targets like metabolic enzymes.

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